5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The compound’s structure includes a phenyl group and an imidazolidine ring, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves multiple steps. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired imidazolidine-2,4-dione derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit certain enzymes involved in pathogen metabolism or modulate receptor activity in the nervous system .
Comparison with Similar Compounds
Similar compounds to 5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE include other tetrahydroisoquinoline derivatives and imidazolidine-2,4-diones. These compounds share structural similarities but may differ in their biological activities and applications. Some examples include:
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities and use in medicinal chemistry.
4-Hydroxy-2-quinolones: These compounds exhibit unique pharmaceutical and biological activities.
1,4-Isoquinolinediones: These derivatives carry a C=O group at positions 1 and 4 and are known for their biological significance.
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H19N3O3/c24-18(22-11-10-14-6-4-5-7-15(14)13-22)12-17-19(25)23(20(26)21-17)16-8-2-1-3-9-16/h1-9,17H,10-13H2,(H,21,26) |
InChI Key |
LEUKGCDVHKWGLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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